

Commercial Suppliers and Technical Guide for (3R,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

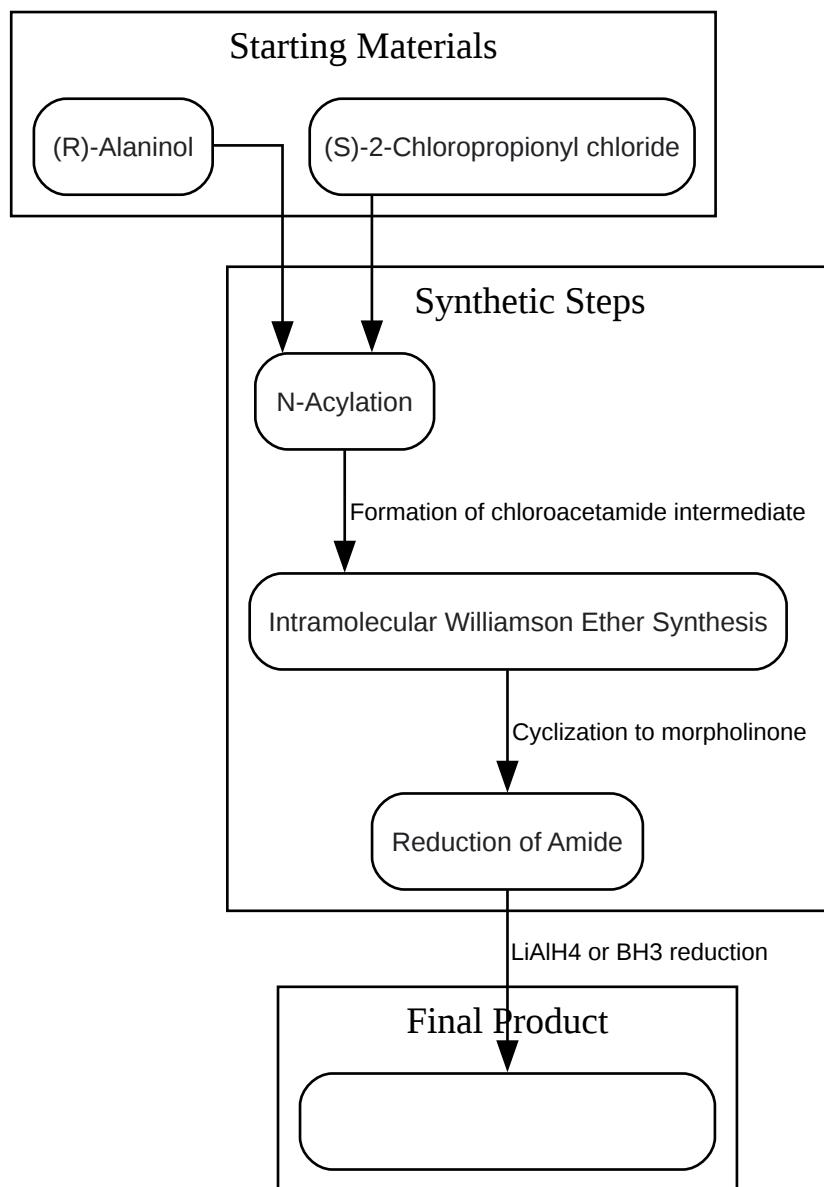
Compound Name: (3R,5S)-3,5-Dimethylmorpholine

Cat. No.: B1339807

[Get Quote](#)

For researchers, scientists, and drug development professionals, **(3R,5S)-3,5-Dimethylmorpholine** is a chiral building block of significant interest, particularly in the design of bioactive molecules. Its rigid, chair-like conformation and the specific stereochemical arrangement of the methyl groups can impart desirable pharmacological properties to a parent compound. This technical guide provides an in-depth overview of commercial suppliers, a representative synthetic protocol, and its application in a key signaling pathway.

Commercial Availability


The availability of **(3R,5S)-3,5-Dimethylmorpholine** and its derivatives can vary. Below is a summary of commercial suppliers. It is important to note that some suppliers may offer the cis-isomer as a racemic mixture of (3R,5S) and (3S,5R) enantiomers, or as a hydrochloride salt. Researchers should carefully verify the stereochemistry and form of the product before purchase.

Supplier	Product Name	CAS Number	Purity	Notes
CHIRALEN	(3R,5S)-3,5-Dimethylmorpholine	2722708-20-3	95%	Direct supplier of the specified enantiomer. [1]
BLDpharm	(3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride	154596-17-5	-	Offered as the hydrochloride salt of the racemic cis-isomer.
Combi-Blocks	cis-3,5-Dimethylmorpholine hydrochloride	154596-17-5	98%	Offered as the hydrochloride salt of the racemic cis-isomer.
Sigma-Aldrich	3,5-Dimethylmorpholine	123-57-9	-	Stereochemistry is not specified; likely a mixture of isomers.
Biosynth	3,5-Dimethylmorpholine	123-57-9	-	Stereochemistry is not specified; likely a mixture of isomers.

Representative Stereoselective Synthesis

The enantioselective synthesis of 3,5-disubstituted morpholines is a challenging task. While a specific, detailed protocol for **(3R,5S)-3,5-Dimethylmorpholine** is not readily available in open literature, a general and plausible approach can be adapted from established methods for the asymmetric synthesis of substituted morpholines. The following represents a conceptual experimental workflow based on known synthetic strategies.

Conceptual Experimental Workflow

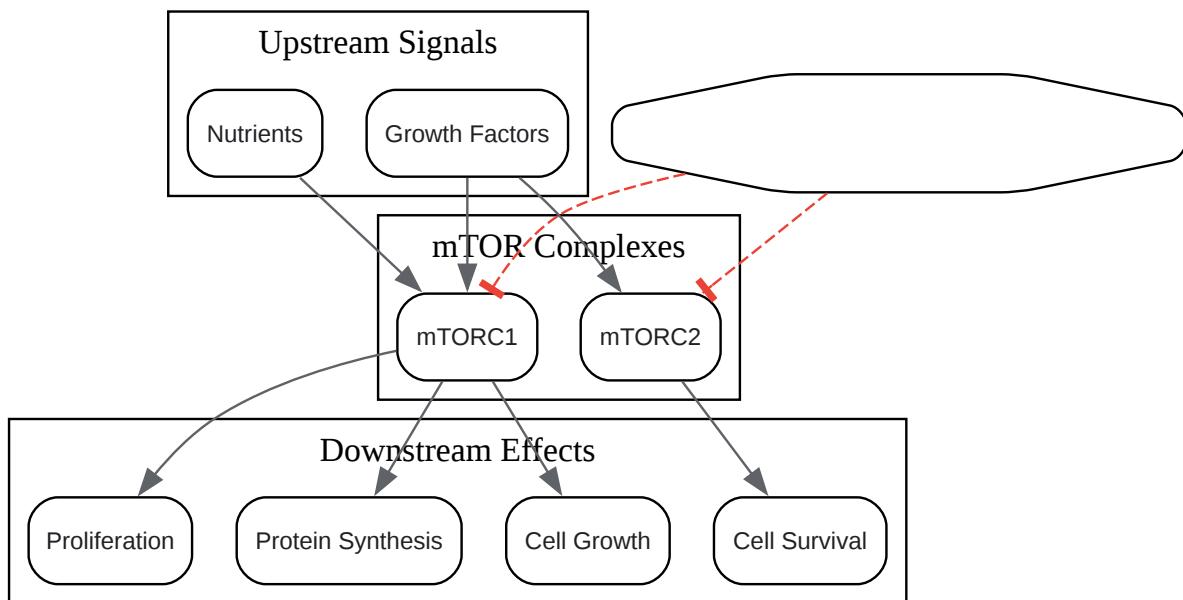
[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **(3R,5S)-3,5-Dimethylmorpholine**.

Detailed Experimental Protocol (Representative)

- N-Acylation: (R)-Alaninol is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. A base, for instance, triethylamine, is added. (S)-2-Chloropropionyl chloride is then added dropwise to the solution. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is washed with water and brine,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-((S)-2-chloropropionyl)-(R)-alaninol intermediate.


- Intramolecular Williamson Ether Synthesis: The chloroacetamide intermediate is dissolved in an appropriate solvent like tetrahydrofuran. A strong base, such as sodium hydride, is added portion-wise at 0 °C. This facilitates an intramolecular cyclization to form the corresponding morpholin-2-one. The reaction is monitored by thin-layer chromatography. Once the starting material is consumed, the reaction is quenched, and the product is extracted.
- Reduction of Amide: The resulting morpholin-2-one is reduced to the desired morpholine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) in a solvent such as tetrahydrofuran. The reaction is typically performed under an inert atmosphere. After the reduction is complete, the reaction is carefully quenched, and the final product, **(3R,5S)-3,5-Dimethylmorpholine**, is isolated and purified, often through distillation or column chromatography.

Application in Drug Discovery: Targeting the mTOR Signaling Pathway

The **(3R,5S)-3,5-dimethylmorpholine** moiety has been incorporated into potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.^[2] The specific stereochemistry of this fragment can enhance binding affinity and selectivity for the target protein.

mTOR Signaling Pathway and Inhibition

The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2. Hyperactivation of the mTOR pathway is implicated in various diseases, including cancer and neurological disorders.^[2] Small molecule inhibitors that target the ATP-binding site of mTOR can block the activity of both complexes. The **(3R,5S)-3,5-dimethylmorpholine** group can be strategically positioned within an inhibitor to interact with the solvent-exposed region of the mTOR kinase domain, contributing to the overall binding and pharmacological profile of the compound.^[2]

[Click to download full resolution via product page](#)

Caption: Role of **(3R,5S)-3,5-Dimethylmorpholine**-containing inhibitors in the mTOR signaling pathway.

This technical guide provides a foundational understanding of the commercial landscape, synthetic considerations, and a key application of **(3R,5S)-3,5-Dimethylmorpholine** for professionals in the field of drug discovery and chemical research. The unique structural features of this chiral building block continue to make it a valuable component in the design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (3R,5S)-3,5-Dimethylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339807#commercial-suppliers-of-3r-5s-3-5-dimethylmorpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com